molecular formula C21H16ClN5OS B2354276 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 852373-08-1

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No. B2354276
CAS RN: 852373-08-1
M. Wt: 421.9
InChI Key: WNGYLUZQMKAJHL-UHFFFAOYSA-N
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Description

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H16ClN5OS and its molecular weight is 421.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone has shown potential in cancer treatment. A study by Arandkar and Vedula (2018) demonstrated significant activity against renal cancer OU-31 and leukemia MOLT-4 cell lines. This research indicates the compound's potential in targeting specific cancer types (Arandkar & Vedula, 2018).

Synthesis of Heterocyclic Systems

Boraei et al. (2020) explored the efficient synthesis of nitrogen and sulfur heterocyclic systems by linking four rings, including the [1,2,4]triazolo[4,3-b]pyridazine, indicating the compound's versatility in creating complex chemical structures (Boraei et al., 2020).

Structure Analysis and Theoretical Studies

Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical studies of pyridazine analogs, including triazolo[4,3-b]pyridazine derivatives. Their work highlights the pharmaceutical importance of these compounds in medicinal chemistry (Sallam et al., 2021).

Antimicrobial Activity

A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including triazolo[4,3-b]pyridazine derivatives, and evaluated their antimicrobial activity against various bacterial strains and a yeast-like fungus, demonstrating the compound's potential in antimicrobial applications (Hassan, 2013).

Anti-Inflammatory Activity

Karande and Rathi (2017) synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Their results suggested remarkable activity in reducing inflammation, indicating potential applications in treating inflammatory conditions (Karande & Rathi, 2017).

Synthesis of Novel Compounds

Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which involved using the triazolo[4,3-b]pyridazine derivatives. This research underlines the compound's role in creating new chemical entities with potential pharmacological activities (Karpina et al., 2019).

Cytotoxic Agents

A study by Mamta et al. (2019) synthesized a series of triazolo[4,3-b]pyridazines and evaluated their cytotoxic activities against acute lymphoblastic leukemia cell lines and human breast adenocarcinoma cell lines. This research highlights the compound's application in developing cytotoxic agents for cancer treatment (Mamta et al., 2019).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5OS/c22-16-7-5-15(6-8-16)21-24-23-18-9-10-19(25-27(18)21)29-13-20(28)26-12-11-14-3-1-2-4-17(14)26/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYLUZQMKAJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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